molecular formula C12H10N2O4 B12972052 Ethyl 6-nitroquinoline-2-carboxylate

Ethyl 6-nitroquinoline-2-carboxylate

Cat. No.: B12972052
M. Wt: 246.22 g/mol
InChI Key: WIUKOHDEFHXUFH-UHFFFAOYSA-N
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Description

Ethyl 6-nitroquinoline-2-carboxylate is a quinoline derivative, a class of compounds known for their diverse applications in medicinal and synthetic organic chemistry. Quinolines are heterocyclic aromatic compounds that have been extensively studied due to their biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-nitroquinoline-2-carboxylate typically involves the nitration of quinoline derivatives followed by esterification. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of an acid catalyst . The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of recyclable catalysts and solvent-free conditions are preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-nitroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Properties

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

ethyl 6-nitroquinoline-2-carboxylate

InChI

InChI=1S/C12H10N2O4/c1-2-18-12(15)11-5-3-8-7-9(14(16)17)4-6-10(8)13-11/h3-7H,2H2,1H3

InChI Key

WIUKOHDEFHXUFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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